molecular formula C7H4BrF2NO2 B1381329 4-Amino-5-bromo-2,3-difluorobenzoic acid CAS No. 1379365-61-3

4-Amino-5-bromo-2,3-difluorobenzoic acid

Cat. No.: B1381329
CAS No.: 1379365-61-3
M. Wt: 252.01 g/mol
InChI Key: MMEZYCSUXJMVOB-UHFFFAOYSA-N
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Description

“4-Amino-5-bromo-2,3-difluorobenzoic acid” is a chemical compound with the molecular formula C7H4BrF2NO2 . It has an average mass of 252.013 Da and a monoisotopic mass of 250.939346 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with bromine and fluorine substituents at the 5th and 2nd, 3rd positions respectively, and an amino group at the 4th position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.00 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its relative lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Schlosser and Heiss (2003) demonstrated the use of modern organometallic methods to convert 1,3-difluorobenzene into various benzoic acids, including 5-bromo-2,4-difluorobenzoic acid, a compound structurally similar to 4-Amino-5-bromo-2,3-difluorobenzoic acid. This study highlights the potential of such compounds in synthetic chemistry (Schlosser & Heiss, 2003).
    • In a study by Cavill (1945), derivatives of 4-hydroxybenzoic acid, including bromo and amino derivatives, were prepared, showcasing the compound's relevance in the synthesis of complex organic molecules (Cavill, 1945).
  • Material Science and Photodynamic Therapy :

    • Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine with high singlet oxygen quantum yield, substituting with new benzenesulfonamide derivative groups containing Schiff base. This compound, which includes bromo and difluoro substituted benzoic acid derivatives, is significant for photodynamic therapy, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Advanced Organic Synthesis and Drug Intermediates :

    • Zhao Hao-yu (2011) described a synthesis method for 4-chloro-2,5-difluorobenzoic acid, a compound structurally related to this compound. This method is indicative of the compound's potential as an intermediate in the synthesis of more complex organic molecules (Zhao Hao-yu, 2011).

Properties

IUPAC Name

4-amino-5-bromo-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEZYCSUXJMVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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